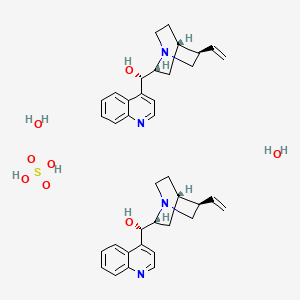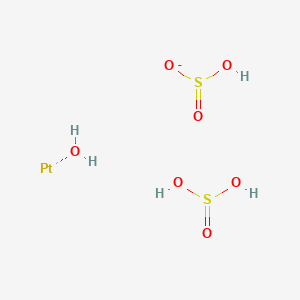
3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride, also known as CPPA-HCl, is a synthetic molecule that is widely used in scientific research and laboratory experiments. CPPA-HCl is a versatile molecule that can be used to study the biochemical and physiological effects of a variety of compounds, as well as to investigate the mechanisms of action. In
Aplicaciones Científicas De Investigación
3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has a wide range of applications in scientific research. It is commonly used in the study of enzyme inhibition, as it can be used to inhibit the activity of enzymes such as proteases and phosphatases. 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has also been used to investigate the effects of drugs on cell signaling pathways, as well as to study the effects of compounds on ion channels. Additionally, 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has been used to study the effects of compounds on the central nervous system, as well as to investigate the effects of compounds on gene expression.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride is not fully understood. However, it is believed to interact with the active sites of enzymes and ion channels, resulting in the inhibition of their activity. Additionally, 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride is believed to interact with cell signaling pathways, resulting in changes in gene expression.
Biochemical and Physiological Effects
3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has been shown to inhibit the activity of enzymes such as proteases and phosphatases, resulting in changes in the biochemical pathways of cells. Additionally, 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has been shown to inhibit the activity of ion channels, resulting in changes in the physiological functions of cells. 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride has also been shown to modulate gene expression, resulting in changes in the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride in laboratory experiments is its high efficiency and ease of synthesis. Additionally, 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride is a highly versatile molecule that can be used to investigate a variety of biochemical and physiological effects. However, the mechanism of action of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride is not fully understood, and the effects of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride on cell signaling pathways and gene expression are not well understood.
Direcciones Futuras
Future research on 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride should focus on further elucidating the mechanism of action, as well as investigating the effects of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride on cell signaling pathways and gene expression. Additionally, further research should be conducted to investigate the effects of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride on the central nervous system. Finally, research should be conducted to investigate the potential therapeutic applications of 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride.
Métodos De Síntesis
3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride can be synthesized through a simple two-step process. First, 3-amino-3-cyclopropyl-propionic acid is reacted with ethyl bromide in the presence of a base such as NaOH to form the ethyl ester. The second step involves the reaction of the ethyl ester with hydrochloric acid to form 3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride. The reaction is typically carried out at room temperature and is highly efficient, yielding up to 95% of the desired product.
Propiedades
IUPAC Name |
ethyl 3-amino-3-cyclopropylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETRDBGBHBURIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclopropyl-propionic acid ethyl ester hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)


